N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule combining a benzo[d]thiazole core, a piperazine-ethyl linker, and a 5-nitrofuran-2-carboxamide moiety. Its hydrochloride salt form suggests enhanced solubility for pharmacological applications. The benzo[d]thiazole group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial or kinase-inhibitory activity . The nitrofuran moiety is notable for its redox-active properties, historically utilized in antiparasitic and antibacterial agents. The piperazine-ethyl chain likely modulates pharmacokinetic properties, such as bioavailability and tissue penetration .
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S.ClH/c1-13-3-5-16-18(14(13)2)22-20(30-16)24-11-9-23(10-12-24)8-7-21-19(26)15-4-6-17(29-15)25(27)28;/h3-6H,7-12H2,1-2H3,(H,21,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHBZPSUEQDJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(O4)[N+](=O)[O-])C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.5 g/mol. Its structure features a piperazine ring linked to a 5-nitrofuran moiety and a 4,5-dimethylbenzo[d]thiazole group, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-dimethylbenzo[d]thiazole derivatives with piperazine and nitrofuran-based carboxamides. The synthetic pathway often includes steps such as:
- Formation of the thiazole derivative : Utilizing appropriate precursors to create the thiazole structure.
- Piperazine linkage : Introducing piperazine to the thiazole backbone.
- Final modifications : Adding the nitrofuran moiety to complete the synthesis.
Antimicrobial Properties
Research indicates that compounds containing thiazole and nitrofuran moieties exhibit potent antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate significant efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Antileishmanial Activity
A related study highlighted the antileishmanial properties of nitrofuran-containing compounds. For example, piperazinyl-linked derivatives were synthesized and tested against Leishmania major, showing promising results with low cytotoxicity towards macrophages. The most active compound in this series exhibited an IC50 value of 0.08 μM against promastigotes, indicating high potency .
Antitumor Effects
The compound's potential as an anticancer agent has also been explored. Various studies have reported that thiazole derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain nitro-substituted benzothiazoles have shown enhanced antiproliferative activity in cancer cell lines compared to their non-nitro analogs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell metabolism and replication.
- DNA Interaction : Nitro groups in the structure are known to interact with DNA, potentially leading to strand breaks or mutations.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting integrity and function.
Case Studies
Several studies have investigated the biological effects of similar compounds:
| Study | Compound | Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | Antileishmanial | 0.08 | 78.5 | |
| Compound B | Antitumor (A549) | 8.78 | Not reported | |
| Compound C | Antimicrobial | Not specified | Not reported |
These studies illustrate the broad spectrum of biological activities associated with compounds containing similar structural motifs.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, based on the provided evidence:
Compound 74
Structure : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
Comparison :
- Core Differences : Replaces the nitrofuran with a cyclopropane-carboxamide group and substitutes the benzo[d]thiazole with a methoxyphenyl-thiazole system.
- Functional Implications : The cyclopropane may enhance metabolic stability, while the methoxyphenyl and pyrrolidinyl groups could alter receptor binding affinity. Unlike the target compound, this lacks redox-active nitrofuran, suggesting divergent mechanisms (e.g., kinase inhibition vs. antimicrobial action).
BP 27384 and BP 27385
Structures :
- BP 27384: N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate .
- BP 27385: N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide . Comparison:
- Shared Features : Thiazole-carboxamide backbone and piperazine derivatives.
- Key Differences: Substituents: Both BP compounds feature chloro-methylphenyl groups instead of nitrofuran, likely reducing redox activity but improving lipophilicity. Piperazine Modifications: The 2-hydroxyethyl-piperazine in BP compounds may enhance water solubility compared to the ethyl-piperazine in the target molecule.
Pharmacopeial Forum Compounds (PF 43(1))
Structures : Thiazol-5-ylmethyl and thiazol-4-ylmethyl ureido derivatives .
Comparison :
- Structural Divergence : These compounds incorporate ureido linkers and hydroperoxypropan-2-yl groups, absent in the target molecule.
Tabulated Comparative Analysis
Research Findings and Limitations
- Antimicrobial Potential: The nitrofuran group in the target compound is linked to nitroreductase activation, a mechanism exploited in drugs like nitrofurantoin.
- Structural Optimization : Compared to BP 27384/27385, the target molecule’s nitrofuran may confer broader-spectrum activity but could increase toxicity risks (e.g., mutagenicity associated with nitro groups).
- Knowledge Gaps: The evidence lacks comparative pharmacokinetic or binding affinity data. For example, the piperazine-ethyl chain’s impact on blood-brain barrier penetration remains unstudied.
Q & A
Q. Characterization :
- Purity analysis : Use HPLC with a C18 column (95% acetonitrile/water, 0.1% TFA) and compare retention times against standards .
- Structural confirmation : Employ -/-NMR (DMSO-d6) to verify substituent positions and ESI-MS for molecular weight validation.
Q. Table 1: Key Analytical Parameters
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC | ≥95% (λ = 254 nm) |
| Molecular Weight | ESI-MS | [M+H]+: Calculated vs. Observed |
| Solubility | Shake-flask (PBS) | LogP ~2.8 (predicted) |
Advanced Research Question: How can researchers design experiments to elucidate its mechanism of action in kinase inhibition?
Answer:
- Kinase profiling : Use a panel of 100+ recombinant kinases (e.g., Src, Abl) to assess inhibitory activity via ADP-Glo™ assays. Prioritize kinases with <50% residual activity at 1 µM .
- Cellular assays : Measure downstream phosphorylation (e.g., STAT3, ERK) in cancer cell lines (e.g., K562 leukemia) via Western blot. Include dasatinib as a positive control .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding affinity to kinase ATP pockets. Validate with site-directed mutagenesis .
Key Consideration : Address off-target effects by cross-referencing with databases like ChEMBL to identify structural analogs and their selectivity profiles.
Basic Research Question: What strategies optimize solubility and stability for in vitro assays?
Answer:
- Solubility enhancement : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80 to prevent aggregation .
- Stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24h. Monitor degradation via HPLC and adjust buffer conditions (e.g., add 1 mM EDTA for metal chelation) .
Q. Table 2: Stability Under Different Conditions
| Condition | Degradation (%) | Recommended Adjustment |
|---|---|---|
| PBS, pH 7.4, 37°C | 15% | Add 1 mM EDTA |
| DMSO, -20°C | <5% | Stable for 6 months |
Advanced Research Question: How should researchers address contradictions in potency data across cell-based vs. enzymatic assays?
Answer:
Discrepancies often arise due to:
- Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS. If low, modify the compound with prodrug strategies (e.g., esterification) .
- Metabolic instability : Incubate with liver microsomes (human/rat) to identify major metabolites. Use CYP450 inhibitors (e.g., ketoconazole) to confirm pathways .
- Off-target interactions : Perform RNA-seq on treated cells to identify dysregulated pathways unrelated to the hypothesized target .
Case Study : If enzymatic IC50 is 10 nM but cellular IC50 is 1 µM, investigate efflux pumps (e.g., P-gp) using inhibitors like verapamil .
Basic Research Question: What analytical techniques validate batch-to-batch consistency during synthesis?
Answer:
- Chromatography : Use UPLC-PDA to compare retention times and peak areas across batches. Require ≥98% similarity .
- Elemental analysis : Confirm C/H/N/S content within ±0.4% of theoretical values.
- X-ray crystallography : Resolve crystal structure of at least one batch to establish a reference standard .
Advanced Research Question: How can in vivo pharmacokinetic studies be designed to assess bioavailability and tissue distribution?
Answer:
- Animal models : Administer a single dose (10 mg/kg, IV/PO) to Sprague-Dawley rats. Collect plasma/tissues at 0.5, 2, 6, 12, 24h post-dose .
- Bioanalysis : Quantify compound levels via LC-MS/MS using deuterated internal standards. Calculate AUC, C, and t.
- Tissue penetration : Normalize tissue:plasma ratios to assess brain, liver, or tumor accumulation. Use MALDI-IMS for spatial distribution mapping .
Q. Table 3: Example PK Parameters
| Parameter | IV (Mean ± SD) | PO (Mean ± SD) |
|---|---|---|
| AUC | 4500 ± 300 h·ng/mL | 1200 ± 150 h·ng/mL |
| Bioavailability | - | 27% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
